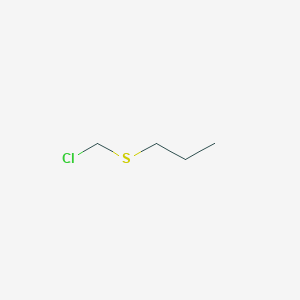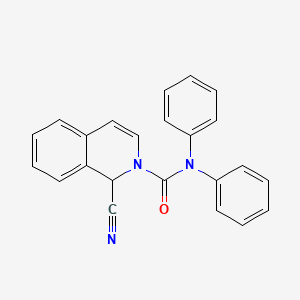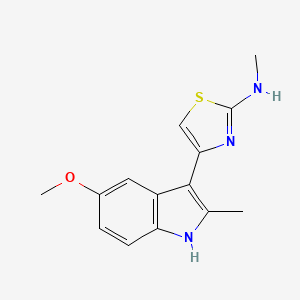![molecular formula C19H21NO3 B14163201 (3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1261901-68-1](/img/structure/B14163201.png)
(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL is a complex organic compound that features a methoxy group, a piperidine ring, and a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures high yield and purity of the final product. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol moiety allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.
Phenol Derivatives: Compounds with phenol groups are widely studied for their antioxidant and antimicrobial properties.
Uniqueness
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL is unique due to its combination of a methoxy group, a piperidine ring, and a phenol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
1261901-68-1 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
[4-(3-hydroxy-5-methoxyphenyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H21NO3/c1-23-18-12-16(11-17(21)13-18)14-5-7-15(8-6-14)19(22)20-9-3-2-4-10-20/h5-8,11-13,21H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
DHWXSVANOPMHRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
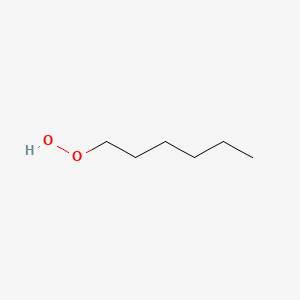
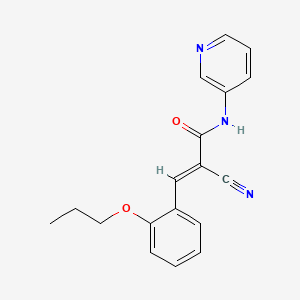
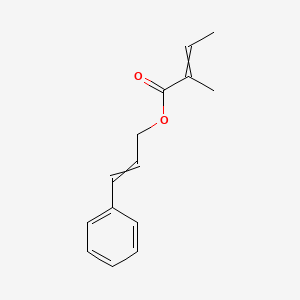
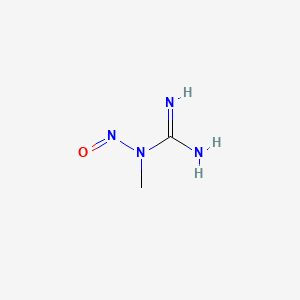
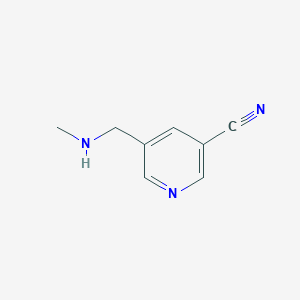
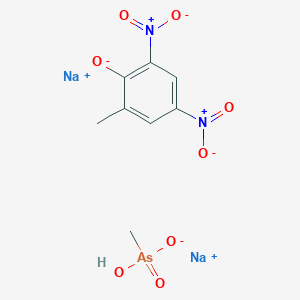

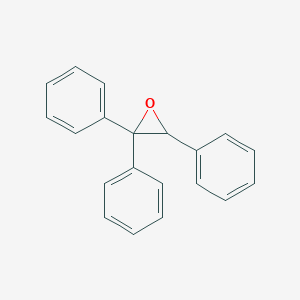
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
